molecular formula C17H18ClN5O B5609203 6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine

6-chloro-3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyridine

Cat. No. B5609203
M. Wt: 343.8 g/mol
InChI Key: AYBXJDAGDLKJRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to the one , typically involves the reaction of chloroimidazoles with various nucleophiles. For example, 2-chloro-3,4-dihydroimidazole reacts with pyridine and aromatic isocyanates to form 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones, demonstrating the versatility in synthesizing imidazo[1,2-a]pyridine derivatives (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987). Another approach involves Cu-catalyzed synthesis under aerobic oxidative conditions, using ethyl tertiary amines as carbon sources to produce 3-formyl imidazo[1,2-a]pyridines (Rao, Mai, & Song, 2017).

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary widely depending on their specific structure. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(1H-imidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O/c1-11-15(23-10-13(18)4-5-14(23)21-11)17(24)22-8-2-3-12(9-22)16-19-6-7-20-16/h4-7,10,12H,2-3,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBXJDAGDLKJRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)N3CCCC(C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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